molecular formula C44H82O5Si3 B1604408 Latanoprost-Tris(triethylsilyl)ether CAS No. 477884-78-9

Latanoprost-Tris(triethylsilyl)ether

Katalognummer: B1604408
CAS-Nummer: 477884-78-9
Molekulargewicht: 775.4 g/mol
InChI-Schlüssel: BDKOEHDXBRAVIY-ONPUMRPCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Latanoprost tris(triethylsilyl) ether is a chemical compound primarily used as a precursor in the synthesis of latanoprost, an antiglaucoma agent. It is known for its high purity and stability, making it a valuable intermediate in pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Latanoprost-Tris(triethylsilyl)ether wird in der wissenschaftlichen Forschung umfassend eingesetzt, insbesondere in den Bereichen:

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Umwandlung in Latanoprost, das dann am Prostaglandin F2-alpha-Rezeptor wirkt. Diese Interaktion führt zu einem erhöhten Abfluss des Kammerwassers aus dem Auge, wodurch der Augeninnendruck reduziert und Glaukomsymptome gelindert werden .

Safety and Hazards

Latanoprost Tris(triethylsilyl) Ether is toxic if swallowed and is suspected of damaging fertility or the unborn child . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Zukünftige Richtungen

Latanoprost is currently used to treat increased intraocular pressure in patients who have been diagnosed with open-angle glaucoma or ocular hypertension . It is available as monotherapy or in a combination product with netarsudil or timolol . In the future, research may focus on developing new formulations or delivery methods to improve patient compliance and therapeutic efficacy.

Biochemische Analyse

Biochemical Properties

Latanoprost Tris(triethylsilyl) Ether interacts with various enzymes and proteins in the body. It functions as both an indirect activator of AMP-activated protein kinase and a selective retinoid X receptor α (RXRα) antagonist . This means it can selectively antagonize the transcription of a RXRα/peroxisome proliferator-activated receptor γ heterodimer .

Cellular Effects

The cellular effects of Latanoprost Tris(triethylsilyl) Ether are primarily observed in its role as a precursor to latanoprost. Latanoprost is known to reduce elevated intraocular pressure, a common symptom of glaucoma . It achieves this by increasing the natural outflow of fluid from the eye .

Molecular Mechanism

The molecular mechanism of Latanoprost Tris(triethylsilyl) Ether is closely tied to its role in the synthesis of latanoprost. As an indirect activator of AMP-activated protein kinase and a selective RXRα antagonist, it can influence various cellular processes .

Temporal Effects in Laboratory Settings

Latanoprost, the compound it helps synthesize, has been observed to reduce intraocular pressure within 3 to 4 hours of administration .

Dosage Effects in Animal Models

Latanoprost, the compound it helps synthesize, is typically administered as a single drop in the affected eye or eyes once a day .

Metabolic Pathways

Latanoprost, the compound it helps synthesize, is known to increase the natural outflow of fluid from the eye, suggesting it may play a role in fluid regulation pathways .

Transport and Distribution

Latanoprost, the compound it helps synthesize, is known to be distributed in the eye to reduce intraocular pressure .

Subcellular Localization

Latanoprost, the compound it helps synthesize, is known to act on the eye, suggesting it may localize to cells in the eye .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of latanoprost tris(triethylsilyl) ether involves multiple steps, including silylation and esterification reactions. The process typically starts with the silylation of a prostaglandin intermediate, followed by esterification to form the final product. The reaction conditions often involve the use of silylating agents such as triethylsilyl chloride and bases like pyridine .

Industrial Production Methods

Industrial production of latanoprost tris(triethylsilyl) ether follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving controlled reaction conditions and purification steps to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Latanoprost-Tris(triethylsilyl)ether unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist Latanoprost, ein potentes Glaukommittel. Andere Nebenprodukte können verschiedene silylierte Zwischenprodukte sein .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    Latanoprost: Der Wirkstoff, der aus Latanoprost-Tris(triethylsilyl)ether gebildet wird.

    Bimatoprost: Ein weiteres Prostaglandin-Analog, das zur Behandlung von Glaukom eingesetzt wird.

    Travoprost: Ähnlich in Struktur und Funktion wie Latanoprost.

Einzigartigkeit

This compound ist einzigartig aufgrund seiner hohen Stabilität und Reinheit, was es zu einem idealen Vorläufer für die pharmazeutische Synthese macht. Seine Fähigkeit, effizient mehrere chemische Transformationen zu durchlaufen, unterscheidet es von anderen ähnlichen Verbindungen .

Eigenschaften

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(3R)-5-phenyl-3-triethylsilyloxypentyl]-3,5-bis(triethylsilyloxy)cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H82O5Si3/c1-12-50(13-2,14-3)47-39(33-32-38-28-24-23-25-29-38)34-35-41-40(30-26-21-22-27-31-44(45)46-37(10)11)42(48-51(15-4,16-5)17-6)36-43(41)49-52(18-7,19-8)20-9/h21,23-26,28-29,37,39-43H,12-20,22,27,30-36H2,1-11H3/b26-21-/t39-,40+,41+,42-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKOEHDXBRAVIY-ONPUMRPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC(C(C1CCC(CCC2=CC=CC=C2)O[Si](CC)(CC)CC)CC=CCCCC(=O)OC(C)C)O[Si](CC)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)O[C@@H]1C[C@@H]([C@@H]([C@H]1CC[C@H](CCC2=CC=CC=C2)O[Si](CC)(CC)CC)C/C=C\CCCC(=O)OC(C)C)O[Si](CC)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H82O5Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647796
Record name Propan-2-yl (5Z)-7-{(1R,2R,3R,5S)-2-{(3R)-5-phenyl-3-[(triethylsilyl)oxy]pentyl}-3,5-bis[(triethylsilyl)oxy]cyclopentyl}hept-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

775.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477884-78-9
Record name Latanoprost tris(triethylsilyl) ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0477884789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propan-2-yl (5Z)-7-{(1R,2R,3R,5S)-2-{(3R)-5-phenyl-3-[(triethylsilyl)oxy]pentyl}-3,5-bis[(triethylsilyl)oxy]cyclopentyl}hept-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-7-{(1R,2R,3R,5S)-3,5-bis(triethylsilyloxy)-2-[3(R)-(5-phenyl-3-triethylsilyloxy)pentyl]cyclopentyl}-5-heptenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LATANOPROST TRIS(TRIETHYLSILYL) ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2MHT3VQ4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Latanoprost Tris(triethylsilyl) Ether
Reactant of Route 2
Reactant of Route 2
Latanoprost Tris(triethylsilyl) Ether
Reactant of Route 3
Reactant of Route 3
Latanoprost Tris(triethylsilyl) Ether
Reactant of Route 4
Reactant of Route 4
Latanoprost Tris(triethylsilyl) Ether
Reactant of Route 5
Reactant of Route 5
Latanoprost Tris(triethylsilyl) Ether
Reactant of Route 6
Reactant of Route 6
Latanoprost Tris(triethylsilyl) Ether

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.